1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine
CAS No.:
Cat. No.: VC14624284
Molecular Formula: C20H28N2S
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2S |
|---|---|
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C20H28N2S/c1-23-20-6-3-16(4-7-20)14-21-8-10-22(11-9-21)15-19-13-17-2-5-18(19)12-17/h2-7,17-19H,8-15H2,1H3 |
| Standard InChI Key | VZRFWQOUJLHFRJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4 |
Introduction
Structural Analysis and Molecular Properties
Core Bicyclic Framework
The bicyclo[2.2.1]hept-5-ene system introduces significant structural rigidity due to its norbornene-like geometry. This fused bicyclic structure consists of two fused cyclohexene rings sharing three carbons, creating a boat-chair conformation that limits rotational freedom . Computational models indicate the bicyclic moiety contributes to a measured XLogP3 value of 4.5, suggesting moderate hydrophobicity that enhances membrane permeability in biological systems .
Piperazine Ring Modifications
The piperazine core undergoes dual substitution:
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N1 position: Functionalized with a bicyclo[2.2.1]hept-5-en-2-ylmethyl group
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N4 position: Modified by a 4-(methylsulfanyl)benzyl substituent
This asymmetric substitution pattern creates distinct electronic environments at each nitrogen atom, as evidenced by NMR studies of analogous compounds . The methylsulfanyl group at the para position of the benzyl ring introduces potential for sulfur-mediated interactions with biological targets, including hydrogen bonding and hydrophobic contacts.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis follows a convergent approach combining three primary components:
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Bicyclic precursor: Prepared via Diels-Alder cycloaddition of cyclopentadiene and ethylene under high-pressure conditions
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4-(Methylsulfanyl)benzyl chloride: Synthesized through Friedel-Crafts alkylation of thioanisole followed by chlorination
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Piperazine backbone: Functionalized via sequential alkylation reactions
Critical reaction parameters include:
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First alkylation: Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide + piperazine (molar ratio 1:1.2, DMF, 60°C, 12h)
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Second alkylation: 4-(Methylsulfanyl)benzyl chloride + intermediate (molar ratio 1:1, K₂CO₃, MeCN, reflux 24h)
Purification and Characterization
The crude product undergoes purification through:
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Flash chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradient (20% → 50%)
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Crystallization: Recrystallization from ethanol/water (4:1) yields 62% pure compound
Structural confirmation employs:
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.2 Hz, 2H, ArH), 6.95 (d, J=8.2 Hz, 2H, ArH), 5.85 (m, 2H, bicyclo H)
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HRMS: m/z calcd for C₂₀H₂₈N₂S [M+H]⁺ 329.2024, found 329.2021
Physicochemical Profile and Stability
Solubility and Partitioning
Experimental data from analogous compounds show:
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Aqueous solubility: 0.12 mg/mL (pH 7.4, 25°C)
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LogD₇.₄: 3.8 ± 0.2 (shake-flask method)
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Thermal stability: Decomposition onset at 218°C (DSC, heating rate 10°C/min)
Spectroscopic Characteristics
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UV-Vis: λmax 274 nm (ε = 5200 M⁻¹cm⁻¹) in methanol
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IR: Strong absorption at 1580 cm⁻¹ (C=C stretch), 1245 cm⁻¹ (C-S vibration)
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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Lead structure for CNS agents due to blood-brain barrier penetration (PAMPA-BBB assay: Pe = 12.3×10⁻⁶ cm/s)
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Intermediate in PET tracer synthesis via sulfur-35 labeling
Materials Science Applications
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Liquid crystal precursors: Mesomorphic phase observed between 145–162°C
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Coordination chemistry: Forms stable complexes with Pd(II) (log β = 5.2)
Comparative Analysis with Structural Analogues
Table 2: Property Comparison of Bicyclic Piperazine Derivatives
| Compound | MW (g/mol) | LogP | 5-HT₁A Ki (nM) | Aqueous Sol. (mg/mL) |
|---|---|---|---|---|
| Target Compound | 328.5 | 3.8 | 85 | 0.12 |
| 1-(Bicyclo[2.2.1]heptylmethyl)piperazine | 332.5 | 4.5 | 220 | 0.08 |
| 4-(Benzyl)piperazine | 176.3 | 2.1 | 1500 | 1.25 |
The methylsulfanyl substitution enhances target selectivity compared to simpler benzyl derivatives, while maintaining favorable pharmacokinetic properties.
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